molecular formula C12H5Br5O B3026460 2,3,4,4',6-Pentabromodiphenyl ether CAS No. 446254-78-0

2,3,4,4',6-Pentabromodiphenyl ether

Cat. No.: B3026460
CAS No.: 446254-78-0
M. Wt: 564.7 g/mol
InChI Key: BKTLDVXDOVSTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4’,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential for bioaccumulation. They have been widely used in various consumer products to reduce flammability, including electronics, textiles, and furniture .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,4’,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. One common method involves the reaction of bromobenzene with brominated phenol under suitable conditions to produce the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the selective bromination of the diphenyl ether structure.

Industrial Production Methods

Industrial production of 2,3,4,4’,6-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’,6-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,4’,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.

    Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Studied for its potential toxicological effects and its impact on human health.

    Industry: Widely used as a flame retardant in consumer products to enhance fire safety

Mechanism of Action

The mechanism of action of 2,3,4,4’,6-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

2,3,4,4’,6-Pentabromodiphenyl ether is part of a group of compounds known as polybrominated diphenyl ethers. Similar compounds include:

  • Tetrabromodiphenyl ether
  • Hexabromodiphenyl ether
  • Heptabromodiphenyl ether
  • Octabromodiphenyl ether
  • Decabromodiphenyl ether

Uniqueness

2,3,4,4’,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior. Compared to other PBDEs, it has a distinct profile in terms of persistence, bioaccumulation, and potential health effects .

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTLDVXDOVSTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879927
Record name BDE-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-78-0
Record name 2,3,4,4',6-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,4',6-Pentabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,3,4,4',6-Pentabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,3,4,4',6-Pentabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,3,4,4',6-Pentabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,3,4,4',6-Pentabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,3,4,4',6-Pentabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.